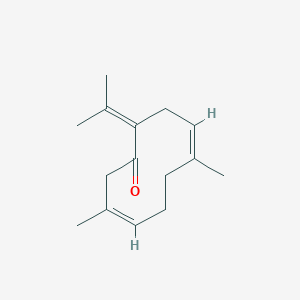

cis,trans-Germacrone

Description

The exact mass of the compound 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (E,E)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(3Z,7Z)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one |

InChI |

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8-,13-7- |

InChI Key |

CAULGCQHVOVVRN-SVGXSMIJSA-N |

Isomeric SMILES |

C/C/1=C/CC(=C(C)C)C(=O)C/C(=C\CC1)/C |

Canonical SMILES |

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C |

Pictograms |

Irritant |

Synonyms |

germacron germacrone |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to cis,trans-Germacrone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone is a naturally occurring sesquiterpenoid belonging to the germacrane class, which is characterized by a 10-membered carbon ring. It exists as several stereoisomers, with the (E,E)-isomer, commonly referred to as trans,trans-germacrone, being the most abundant in nature. This technical guide focuses on cis,trans-germacrone, an isomer that, while not the predominant natural form, is of significant interest due to its potential biological activities. This document provides a comprehensive overview of the natural sources of germacrone, with a focus on the prevalence of the trans,trans isomer, methods for its isolation and quantification, and the photochemical conversion to the cis,trans isomer. Furthermore, it delves into the known biological activities and associated signaling pathways of germacrone, with the caveat that most existing research has been conducted on the readily available trans,trans isomer.

Natural Sources and Abundance of Germacrone

Germacrone is a major constituent of the essential oils of various plants, particularly within the Zingiberaceae (ginger) and Rhododendron families. While the literature predominantly refers to the compound as "germacrone," it is widely accepted that this denotes the more stable (E,E)- or trans,trans-isomer. The natural occurrence of the cis,trans-isomer is not well-documented and, if present, is likely in trace amounts. The primary route to obtaining this compound is through the photochemical isomerization of the trans,trans isomer.

Quantitative Data of Germacrone in Natural Sources

The following table summarizes the quantitative data for germacrone (presumed to be the trans,trans-isomer) found in the essential oils of various plant species.

| Plant Species | Family | Plant Part | Germacrone Content (%) | Reference |

| Curcuma aeruginosa | Zingiberaceae | Rhizome | 5.3 | [1] |

| Curcuma zedoaria | Zingiberaceae | Rhizome | 2.3 | [1] |

| Curcuma wenyujin | Zingiberaceae | Rhizome | Not specified, but a major component | [2] |

| Curcuma longa (Turmeric) | Zingiberaceae | Rhizome | 11 | |

| Rhododendron thymifolium | Ericaceae | Not specified | 20.83 |

Experimental Protocols

Extraction and Isolation of (E,E)-Germacrone from Plant Material

A common method for the extraction and isolation of (E,E)-germacrone from plant rhizomes, such as those from Curcuma species, is steam distillation followed by chromatographic purification.

a) Steam Distillation:

-

Fresh or dried rhizomes are ground into a coarse powder.

-

The powdered material is subjected to steam distillation for several hours.

-

The collected distillate, containing the essential oil and water, is placed in a separatory funnel.

-

The essential oil layer is separated from the aqueous layer.

-

The oil is dried over anhydrous sodium sulfate to remove residual water.

b) High-Speed Counter-Current Chromatography (HSCCC) for Purification:

High-speed counter-current chromatography is an effective technique for the preparative isolation and purification of germacrone from the crude essential oil[3].

-

Solvent System Selection: A suitable two-phase solvent system is selected. For example, a petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v) system has been used successfully[3].

-

HSCCC Operation:

-

The coiled column of the HSCCC instrument is first filled with the lower phase (stationary phase).

-

The upper phase (mobile phase) is then pumped through the column at a specific flow rate while the apparatus is rotated at a set speed.

-

The essential oil sample, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and pool the fractions containing pure germacrone.

Quantification of Germacrone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the quantitative analysis of volatile compounds like germacrone in essential oils.

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

-

GC-MS Analysis:

-

An appropriate GC column (e.g., a non-polar capillary column like DB-5ms) is used.

-

The oven temperature is programmed to separate the components of the essential oil. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Helium is commonly used as the carrier gas.

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

-

Quantification: The percentage of germacrone is determined by comparing the peak area of germacrone to the total peak area of all identified compounds (area normalization method). For more accurate quantification, a calibration curve can be prepared using a pure standard of germacrone.

Photochemical Isomerization of (E,E)-Germacrone to this compound

The cis,trans-isomer of germacrone can be obtained from the naturally abundant trans,trans-isomer through photochemical isomerization[1].

-

Reaction Setup: A solution of (E,E)-germacrone in a suitable solvent (e.g., ether) is prepared in a quartz reaction vessel. A photosensitizer, such as acetophenone, is often added.

-

Irradiation: The solution is irradiated with a high-pressure mercury lamp or another suitable UV light source. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.

-

Monitoring and Work-up: The progress of the isomerization is monitored by techniques like TLC or GC. Upon completion, the solvent is evaporated.

-

Separation of Isomers: The resulting mixture of isomers (cis,trans-, cis,cis-, and remaining trans,trans-germacrone) can be separated by column chromatography on silica gel, taking advantage of the different polarities of the isomers.

Biological Activities and Signaling Pathways of Germacrone

Disclaimer: The vast majority of studies on the biological activity of germacrone have been conducted using "germacrone" isolated from natural sources, which is predominantly the (E,E)- or trans,trans-isomer. Specific studies on the biological effects of pure this compound are scarce. Therefore, the following information should be interpreted with the understanding that it likely pertains to the trans,trans-isomer.

Germacrone has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.

Anticancer Activity

Germacrone has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, liver cancer, and glioblastoma. The proposed mechanisms of action involve the induction of cell cycle arrest and apoptosis. Several signaling pathways have been implicated in the anticancer effects of germacrone.

-

JAK2/STAT3 Pathway: In human hepatoma HepG2 cells, germacrone has been found to induce apoptosis through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

-

PI3K/AKT/mTOR Pathway: Germacrone has also been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of cell proliferation, survival, and growth.

-

c-Met Signaling Pathway: Studies on germacrone derivatives have suggested that they can inhibit the c-Met kinase, a receptor tyrosine kinase that plays a role in cell motility, invasion, and proliferation[4].

Below is a diagram illustrating the potential involvement of germacrone in inhibiting cancer cell proliferation through these pathways.

Caption: Putative signaling pathways inhibited by germacrone in cancer cells.

Antiviral Activity

Germacrone has demonstrated inhibitory effects against the influenza virus. It is suggested that germacrone interferes with the early stages of viral replication.

The workflow for investigating the antiviral activity of germacrone can be visualized as follows:

Caption: Experimental workflow for assessing the antiviral activity of germacrone.

Conclusion

This compound represents an intriguing, albeit less abundant, isomer of the naturally occurring sesquiterpenoid germacrone. While its direct natural sources are not well-established, it can be readily synthesized from the prevalent trans,trans-isomer via photochemical methods. The biological activities of germacrone are extensive, with significant potential in anticancer and antiviral applications, primarily attributed to the trans,trans-isomer. Further research is warranted to specifically elucidate the pharmacological profile of this compound and to compare its efficacy and mechanisms of action with its more abundant stereoisomer. Such studies will be crucial for unlocking the full therapeutic potential of this class of compounds in drug development.

References

- 1. Preparation of some cis-1,trans-5-germacratriene derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Chemical composition and antimicrobial activity of three essential oils from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of cis,trans-Germacrone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrone, a sesquiterpenoid found in various medicinal plants, exhibits a range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the current understanding of the cis,trans-germacrone biosynthetic pathway in plants. While the initial steps involving the formation of the germacrane skeleton are well-characterized, the terminal steps leading to this compound remain an area of active investigation. This document synthesizes the available experimental evidence, presents detailed methodologies for key enzymatic assays, and visualizes the proposed pathway using logical diagrams.

Introduction

Germacranes are a class of sesquiterpenoids characterized by a 10-membered carbon ring structure. Among them, germacrone is a ketone derivative that exists in several isomeric forms, with the cis,trans-isomer being of significant interest due to its biological properties. The biosynthesis of germacrone, like other terpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. This guide focuses on the downstream pathway, starting from the C15 precursor, farnesyl pyrophosphate (FPP).

The Biosynthetic Pathway from Farnesyl Pyrophosphate

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the germacrene backbone and the subsequent oxidative modifications.

Stage 1: Cyclization of Farnesyl Pyrophosphate to Germacrene Precursors

The first committed step in germacrane biosynthesis is the cyclization of the linear precursor, (2E,6E)-farnesyl pyrophosphate (FPP), catalyzed by a class of enzymes known as terpene synthases (TPS), specifically germacrene synthases. Several germacrene synthase enzymes have been identified in various plant species, each producing a specific germacrene isomer. The most relevant precursors for germacrone biosynthesis are believed to be germacrene A and germacrene D.

-

Germacrene A Synthase (GAS): This enzyme catalyzes the conversion of FPP to (+)-germacrene A. It has been isolated and characterized from species like chicory (Cichorium intybus) and sunflower (Helianthus annuus)[1][2].

-

Germacrene D Synthase (GDS): This enzyme is responsible for the synthesis of germacrene D. Notably, enantiospecific synthases exist, producing either (+)- or (-)-germacrene D[3].

The stereochemistry of the resulting germacrene is strictly controlled by the respective synthase, which dictates the conformation of the FPP substrate within the active site during the cyclization cascade.

Stage 2: Hypothetical Oxidation of Germacrene to Germacrone

The conversion of a germacrene hydrocarbon to the ketone, germacrone, is presumed to be an oxidative process. While a dedicated "germacrone synthase" has not yet been identified, the involvement of cytochrome P450 monooxygenases (CYP450s) is highly probable, given their well-established role in the functionalization of terpene skeletons[4].

The proposed pathway likely involves the following steps:

-

Hydroxylation: A specific CYP450 enzyme would catalyze the hydroxylation of the germacrene precursor (e.g., germacrene D) at a specific carbon atom.

-

Oxidation to a Ketone: The resulting alcohol intermediate would then be oxidized to a ketone by a dehydrogenase or further oxidation by the same or a different CYP450.

The precise germacrene isomer that serves as the direct precursor for germacrone and the specific CYP450(s) involved are yet to be definitively identified. The formation of the cis,trans configuration of the double bonds in germacrone is likely determined by the stereochemistry of the germacrene precursor produced by the specific synthase and potentially subsequent enzymatic or spontaneous isomerizations.

Quantitative Data

The following table summarizes the available quantitative data for a key enzyme in the proposed pathway.

| Enzyme | Source | Substrate | Km (µM) | Vmax (nmol h-1 mg-1 protein) | Reference |

| (+)-Germacrene A Synthase | Cichorium intybus (chicory) roots | (2E,6E)-Farnesyl Pyrophosphate | 6.6 | 8.10 x 103 | [2] |

Experimental Protocols

Germacrene A Synthase Activity Assay

This protocol is adapted from the characterization of (+)-germacrene A synthase from chicory[2].

Reagents:

-

Assay Buffer: 50 mM MOPSO (pH 6.7), 10% (v/v) glycerol, 5 mM DTT, 0.1% (v/v) Tween 20.

-

Substrate: [3H]-(2E,6E)-Farnesyl pyrophosphate (specific activity ~50 Ci mol-1).

-

Enzyme: Purified or partially purified germacrene A synthase.

-

Quenching Solution: Hexane.

-

Scintillation Cocktail.

Procedure:

-

Prepare the reaction mixture in a 1.5 mL microcentrifuge tube on ice, containing the assay buffer and the enzyme solution.

-

Initiate the reaction by adding [3H]-FPP to a final concentration of 20 µM.

-

Overlay the reaction mixture with 1 mL of hexane to trap the volatile sesquiterpene products.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by vigorous vortexing, followed by centrifugation to separate the phases.

-

Transfer a known volume of the hexane layer to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

Cytochrome P450-Mediated Germacrene Oxidation Assay (General Protocol)

This is a general protocol that can be adapted for screening and characterizing CYP450s involved in germacrene oxidation.

Reagents:

-

Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.5).

-

Substrate: Germacrene isomer (e.g., germacrene D) dissolved in a suitable solvent (e.g., DMSO).

-

Enzyme Source: Microsomal fraction from a plant tissue of interest or a heterologously expressed CYP450 and its corresponding reductase.

-

Cofactor: NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH.

-

Extraction Solvent: Ethyl acetate or hexane.

-

Internal Standard: A suitable non-endogenous hydrocarbon for GC-MS quantification.

Procedure:

-

In a glass tube, combine the reaction buffer, enzyme source, and the NADPH generating system.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the germacrene substrate.

-

Incubate the reaction for a specific time (e.g., 1-2 hours) with shaking.

-

Stop the reaction by adding an equal volume of cold ethyl acetate containing an internal standard.

-

Vortex vigorously to extract the products.

-

Centrifuge to separate the phases and transfer the organic layer to a new tube.

-

Dry the organic extract under a stream of nitrogen.

-

Resuspend the residue in a known volume of hexane for GC-MS analysis.

-

Analyze the products by GC-MS, comparing the retention times and mass spectra with authentic standards of germacrone and potential hydroxylated intermediates.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is initiated by the well-documented cyclization of farnesyl pyrophosphate to a germacrene precursor by a terpene synthase. The subsequent oxidative steps to form the final ketone product are currently hypothesized to be catalyzed by cytochrome P450 monooxygenases and potentially dehydrogenases. Further research is required to identify and characterize these downstream enzymes to fully elucidate the pathway. The identification of the complete set of genes and enzymes will be instrumental for the heterologous production of this compound in microbial systems, paving the way for a sustainable supply of this valuable bioactive compound for pharmaceutical and other applications. Future work should focus on functional genomics and proteomics approaches in germacrone-producing plants to pinpoint the missing enzymatic links in this intriguing biosynthetic pathway.

References

- 1. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif : Rothamsted Research [repository.rothamsted.ac.uk]

- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants | MDPI [mdpi.com]

Spontaneous Conversion of cis,trans-Germacrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrones, a class of sesquiterpenoids characterized by a ten-membered carbon ring, are of significant interest in natural product chemistry and drug discovery due to their diverse biological activities. A key feature of their chemistry is the propensity for spontaneous molecular rearrangement, a critical consideration for their isolation, characterization, and therapeutic development. This technical guide provides an in-depth analysis of the spontaneous conversion of cis,trans-germacrone, focusing on the underlying mechanisms, experimental protocols for investigation, and quantitative data from relevant studies.

Introduction

This compound and its isomers are susceptible to various spontaneous transformations, primarily driven by thermal energy, acidic conditions, or photochemical stimuli. The most prominent of these is the thermally induced Cope rearrangement, a[1][1]-sigmatropic shift that leads to the formation of elemene-type sesquiterpenoids. This rearrangement is of particular importance as it can occur during extraction, purification, and analytical procedures, potentially leading to the misidentification of natural products and an inaccurate assessment of their biological activities. Understanding the conditions and mechanisms governing these conversions is paramount for the accurate scientific investigation and potential therapeutic application of germacrone-containing compounds.

Mechanisms of Spontaneous Conversion

The spontaneous conversion of this compound can proceed through several pathways, with the Cope rearrangement being the most significant and well-documented.

Thermal Rearrangement: The Cope Rearrangement

The Cope rearrangement is a concerted, intramolecular pericyclic reaction that proceeds through a chair-like six-membered transition state.[2] In the case of germacrones, the flexible ten-membered ring can adopt a conformation that facilitates this rearrangement.[2] For this compound, this process typically leads to the formation of β-elemene.[3] This transformation is highly stereospecific.[2]

The ease of this rearrangement is evident during analytical techniques such as gas chromatography (GC), where elevated temperatures in the injection port can lead to significant conversion of germacrone to β-elemene.[2][4] In fact, the mass spectrometry (MS) data for germacrene A, a related compound, are often those of its rearrangement product, β-elemene, due to this facile conversion.[3]

Below is a diagram illustrating the Cope rearrangement of germacrone to β-elemene.

Acid-Induced Transannular Cyclization

In the presence of acids, germacrones can undergo transannular cyclization, a process where new rings are formed across the existing ten-membered ring. This reaction is initiated by the protonation of one of the double bonds, followed by an intramolecular attack by another double bond. This leads to the formation of bicyclic sesquiterpenoids, such as those with eudesmane or guaiane skeletons.[5] The specific products formed depend on the conformation of the germacrone starting material.[5]

The following diagram depicts a generalized workflow for acid-induced transannular cyclization.

Quantitative Data

The thermal rearrangement of germacrone to β-elemene has been studied kinetically. The following table summarizes the key quantitative data.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 137 ± 4 kJ/mol | In bis(2-ethoxyethyl) ether | [4] |

| Pre-exponential Factor (A) | (1.35 ± 0.03) x 1013 s-1 | In bis(2-ethoxyethyl) ether | [4] |

| Temperature Range | 140-160°C | In bis(2-ethoxyethyl) ether | [4] |

| GC Injector Temperature for Conversion | > 250°C | Gas Chromatography | [4] |

| Reduced GC Injector Temperature to Minimize Conversion | 150°C | Gas Chromatography | [2] |

Experimental Protocols

Isolation and Purification of Germacrone

The isolation of germacrone from natural sources requires careful handling to prevent spontaneous conversion.

Protocol:

-

Extraction: The plant material is typically extracted with a non-polar solvent such as n-hexane.[6]

-

Purification: The crude extract is subjected to column chromatography on silica gel.[7] A solvent gradient of increasing polarity (e.g., petroleum ether-ethyl acetate) is used for elution.

-

Fractions containing germacrone are identified by thin-layer chromatography (TLC).

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC). [8]

Monitoring Thermal Rearrangement by Gas Chromatography (GC)

GC is a powerful tool to study the thermal conversion of germacrone.

Protocol:

-

Sample Preparation: A solution of purified germacrone in a suitable solvent (e.g., hexane) is prepared.

-

GC Conditions:

-

Injector Temperature: To observe the rearrangement, set the injector temperature to 250°C or higher.[4] To minimize rearrangement, reduce the injector temperature to 150°C.[2]

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.

-

Oven Program: A temperature program from a low initial temperature (e.g., 60°C) to a final temperature of around 240°C is typically used.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.

-

-

Analysis: The chromatogram will show a peak for germacrone and a peak for its rearrangement product (β-elemene). The relative peak areas can be used to quantify the extent of conversion at different injector temperatures.

Structural Elucidation

The structures of germacrone and its conversion products are determined using a combination of spectroscopic techniques.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1][8] Techniques such as COSY, HSQC, and HMBC are used to establish connectivity.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound.[3][8] As noted, for thermally labile compounds like germacrone, the MS spectrum obtained via GC-MS may represent the rearrangement product.

-

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about functional groups and conjugated systems within the molecule.

-

X-ray Crystallography: For crystalline compounds, X-ray crystallography provides the definitive three-dimensional structure and absolute configuration.[1]

Logical Workflow for Investigation

The following diagram outlines a logical workflow for the investigation of spontaneous germacrone conversion.

Conclusion

The spontaneous conversion of this compound, particularly the thermal Cope rearrangement to β-elemene, is a fundamental aspect of its chemistry. Researchers and drug development professionals must be cognizant of this inherent instability to ensure the accurate isolation, identification, and biological evaluation of these promising natural products. By employing appropriate experimental conditions and analytical techniques, the challenges posed by these rearrangements can be effectively managed, paving the way for the successful development of germacrone-based therapeutics.

References

- 1. Isolation, Structure Elucidation, and Absolute Configuration of Germacrane Isomers from Carpesium divaricatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tautobiotech.com [tautobiotech.com]

The Occurrence and Analysis of cis,trans-Germacrone in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans-Germacrone is a naturally occurring sesquiterpenoid ketone found in the essential oils of various medicinal and aromatic plants. As a bioactive compound, it has garnered significant interest within the scientific community for its wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides an in-depth overview of the occurrence of this compound in different essential oils, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.

Occurrence of this compound in Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and the specific part of the plant used for extraction. The following table summarizes the quantitative data on the occurrence of germacrone in the essential oils of several plant species, primarily from the Curcuma and Geranium genera.

| Plant Species | Plant Part | Germacrone Percentage (%) | Reference |

| Curcuma heyneana | Rhizome | 5.29 | [1] |

| Curcuma aeruginosa | Rhizome | 5.3 | [2] |

| Curcuma zedoaria | Rhizome | 2.3 | [2] |

| Curcuma aromatica | Rhizome | 4.3 - 16.5 | [3] |

| Curcuma longa (Chinese origin) | Rhizome | 11 | [4] |

| Geranium macrorrhizum (aerial parts) | Aerial Parts | Predominant | [5] |

| Geranium macrorrhizum (flowers) | Flowers | Less abundant than in aerial parts | [5] |

Experimental Protocols

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The process involves the co-distillation of water and the volatile components of the plant material.

Methodology:

-

Sample Preparation: Fresh or dried plant material (e.g., rhizomes, leaves, flowers) is comminuted (ground or chopped) to increase the surface area for efficient extraction. For instance, 5 kg of fresh Curcuma heyneana rhizomes are washed and blended until smooth[1].

-

Apparatus Setup: A Clevenger-type apparatus or a similar distillation setup is used. The ground plant material is placed in a distillation flask and fully immersed in water. The ratio of water to plant material can vary, for example, a 3:1 water to Curcuma heyneana slurry ratio has been used[1]. To prevent charring, a layer of palm fiber can be placed at the bottom of the flask[1].

-

Distillation: The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser. The distillation is typically carried out over a period of several hours (e.g., 6 hours on low heat)[1].

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separator (e.g., a Florentine flask). Due to their immiscibility and density difference, the essential oil forms a separate layer from the water and can be collected.

-

Drying: Anhydrous sodium sulfate is added to the collected essential oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial, typically at a low temperature (e.g., 4°C), until analysis.

Experimental Workflow for Hydrodistillation

Caption: A generalized workflow for the extraction of essential oils using hydrodistillation.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.

Methodology:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., methanol, hexane) to an appropriate concentration for GC-MS analysis.

-

GC-MS Analysis: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC-MS system.

-

Gas Chromatograph (GC): The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometer (MS): The separated components are then ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which is used for identification by comparing it to mass spectral libraries (e.g., NIST).

-

Typical GC-MS Parameters for Germacrone Analysis:

| Parameter | Specification |

| Column | HP-5MS or DB-5MS (non-polar), (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | Typically 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 240°C at a rate of 3-4°C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

Important Consideration: Germacrone can undergo thermal rearrangement (Cope rearrangement) to β-elemene in the hot GC injector port. This can lead to an underestimation of germacrone content. Lowering the injector temperature or using analytical techniques that do not involve high temperatures, such as High-Performance Liquid Chromatography (HPLC), can mitigate this issue.

GC-MS Analysis Workflow

References

- 1. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germacrone induces apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Germacrone Induces Apoptosis as Well as Protective Autophagy in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to the Role of cis,trans-Germacrone in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chemical warfare between plants and their aggressors, a vast arsenal of secondary metabolites is deployed. Among these, the sesquiterpenoid cis,trans-Germacrone has emerged as a significant player in the defense strategies of various plant species. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its defensive properties against herbivores and pathogens, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in plant science, entomology, phytopathology, and drug development seeking to understand and harness the potential of this multifaceted natural compound.

Biosynthesis of this compound

The biosynthesis of this compound, a 10-membered ring sesquiterpene, originates from the mevalonate (MVA) pathway in plants. The key precursor, farnesyl pyrophosphate (FPP), undergoes cyclization to form the germacrane skeleton. Specifically, FPP is converted to (+)-germacrene A by the enzyme germacrene A synthase (GAS).[1][2] Subsequent oxidative modifications, likely mediated by cytochrome P450 monooxygenases (CYPs), convert germacrene A into germacrone.[3] The stereochemistry of the final product is determined by the specific enzymes involved in these final steps.

Role in Plant Defense: A Two-Pronged Approach

This compound contributes to plant defense through its potent insecticidal, antifeedant, and antifungal activities.[4][5][6] This dual functionality makes it an effective deterrent against a broad spectrum of plant antagonists.

Defense Against Herbivores

This compound exhibits significant insecticidal and antifeedant properties against various agricultural pests.[5] Its volatile nature allows it to act as a repellent, deterring insects from feeding. Upon ingestion, it can be toxic, leading to reduced growth, developmental abnormalities, or mortality. The primary mode of action is often through disruption of the insect's nervous system or interference with key metabolic processes.

Defense Against Pathogens

In addition to its role in anti-herbivore defense, this compound possesses notable antifungal properties.[6][7] It can inhibit the growth of various phytopathogenic fungi by disrupting cell membrane integrity, inhibiting spore germination, or interfering with essential metabolic pathways. This broad-spectrum antifungal activity helps protect plants from a range of diseases.

Quantitative Data on Biological Activity

A critical aspect of understanding the defensive role of this compound is the quantitative assessment of its biological activity. The following tables summarize the available data on its efficacy against various insect pests and fungal pathogens.

| Target Organism | Bioassay Type | Activity Metric | Value (mg/mL) | Reference |

| Spodoptera littoralis | Antifeedant | EC50 | 0.18 | [8] |

| Myzus persicae | Antifeedant | EC50 | 0.23 | [8] |

| Rhopalosiphum padi | Antifeedant | EC50 | 0.16 | [8] |

| Hyalomma lusitanicum | Acaricidal | LD50 | 0.13 | [8] |

| Hyalomma lusitanicum | Acaricidal | LD90 | 0.23 | [8] |

Table 1: Insecticidal and Antifeedant Activity of Germacrone. EC50 (Effective Concentration 50) is the concentration that causes a 50% reduction in feeding. LD50/LD90 (Lethal Dose 50/90) is the dose that causes 50% or 90% mortality.

Signaling Pathways in Plant Defense

The production and action of this compound are tightly regulated by complex signaling networks within the plant, primarily involving the jasmonate signaling pathway, a central regulator of plant defense against herbivores and necrotrophic pathogens.[9][10][11]

Jasmonate Signaling Pathway

Herbivore attack or pathogen infection triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[9][11] JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[9][11] This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[9][11] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a suite of defense-related genes, including those involved in the biosynthesis of secondary metabolites like this compound.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship | MDPI [mdpi.com]

- 4. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of cis,trans-Germacrone

Audience: Researchers, scientists, and drug development professionals.

Introduction to cis,trans-Germacrone

Germacrone is a naturally occurring sesquiterpenoid with a ten-membered carbocyclic ring, which is a key structural feature of many bioactive natural products.[1][2] It is a major bioactive component found in the essential oils of various plants, including those of the family Zingiberaceae.[2][3] Germacrone and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antiviral, and neuroprotective effects.[1][2] The unique ten-membered ring structure and the presence of multiple reactive sites make germacrone an interesting target for both total synthesis and the development of novel therapeutic agents.[3]

The synthesis of medium-sized rings like the germacrane skeleton presents significant challenges in organic synthesis due to unfavorable entropic and enthalpic factors. Stereoselective synthesis is particularly crucial as the biological activity of germacrone and its derivatives is often dependent on their specific stereochemistry.

This document provides an overview of a synthetic approach to this compound, focusing on the key chemical transformations and strategic considerations. Detailed experimental protocols are not provided here; instead, researchers are directed to the original peer-reviewed literature for specific procedural details. This approach ensures that the synthesis is conducted by trained professionals in a controlled and safe laboratory environment.

Retrosynthetic Analysis and Synthetic Strategy

A common strategy for the synthesis of macrocyclic compounds like germacrone involves the use of a ring-closing metathesis (RCM) reaction or an intramolecular coupling reaction as a key step to form the ten-membered ring. An alternative approach, and the one discussed here, involves the construction of an acyclic precursor containing all the necessary carbon atoms and functional groups, followed by a cyclization step.

A retrosynthetic analysis of this compound might start by disconnecting the ten-membered ring at a strategic bond to simplify the target molecule. For instance, a disconnection of a carbon-carbon bond could lead to a linear precursor that can be assembled from smaller, readily available starting materials. The stereochemistry of the double bonds and the chiral centers must be carefully controlled throughout the synthesis.

Key Chemical Transformations in the Synthesis of this compound

The following table summarizes the key chemical transformations that could be employed in a plausible synthetic route to this compound. This represents a generalized sequence, and specific reagents and conditions can be found in the cited literature.

| Step | Transformation | Key Reagents and Reaction Type | Purpose |

| 1 | Chain Elongation | Grignard reaction or Wittig reaction | To build the carbon skeleton of the acyclic precursor. |

| 2 | Oxidation | Swern oxidation or Dess-Martin periodinane | To introduce a carbonyl group necessary for further transformations. |

| 3 | Stereoselective Alkenylation | Horner-Wadsworth-Emmons reaction | To create a trans-double bond with high stereoselectivity. |

| 4 | Protection of Functional Groups | Silyl ethers (e.g., TBS) or acetals | To mask reactive functional groups during subsequent reaction steps. |

| 5 | Intramolecular Cyclization | Nozaki-Hiyama-Kishi reaction or other intramolecular coupling methods | To form the ten-membered germacrane ring. |

| 6 | Deprotection and Oxidation | TBAF for desilylation; PCC or DMP for oxidation | To remove protecting groups and install the final ketone functionality. |

Workflow of a Generalized Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a high-level representation of the synthetic logic rather than a detailed experimental plan.

Caption: A generalized workflow for the synthesis of this compound.

Biosynthesis of Germacranes

In nature, germacranes are important intermediates in the biosynthesis of other classes of sesquiterpenes, such as eudesmanes and guaianes.[4] The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a universal precursor for sesquiterpenes, catalyzed by a class of enzymes known as terpene synthases.[4][5] Specifically, Germacrene A synthase catalyzes the formation of the germacrene A skeleton.[5] Subsequent enzymatic oxidations and rearrangements lead to the formation of germacrone and other related sesquiterpenoids.[5] Understanding the biosynthetic pathway can provide valuable insights for the development of biomimetic synthetic strategies.

Conclusion and Recommendations

The synthesis of this compound is a challenging but achievable goal in a well-equipped organic synthesis laboratory. The key to a successful synthesis lies in the careful planning of the synthetic route, with particular attention to the stereoselective formation of double bonds and the efficient construction of the ten-membered ring.

Researchers interested in performing this synthesis are strongly encouraged to consult the primary scientific literature for detailed experimental procedures. It is essential that all laboratory work is conducted with strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls.

For further reading and detailed experimental protocols, please refer to review articles on sesquiterpenoid synthesis and the total synthesis of germacrone and related natural products.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Extraction of cis,trans-Germacrone from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis,trans-Germacrone is a naturally occurring sesquiterpenoid found in a variety of plants, most notably in the rhizomes of Curcuma species such as Curcuma zedoaria (white turmeric) and Curcuma wenyujin.[1][2] This bioactive compound has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[3] The effective extraction of Germacrone from its natural plant sources is a critical first step in its purification, characterization, and subsequent development into therapeutic agents.

These application notes provide an overview of various methods for the extraction of this compound from plant material, complete with detailed experimental protocols and a comparative summary of quantitative data. The information is intended to guide researchers in selecting and implementing the most suitable extraction strategy for their specific research and development needs.

Extraction Methodologies

Several techniques can be employed for the extraction of Germacrone, ranging from traditional methods to more modern, environmentally friendly approaches. The choice of method depends on factors such as the desired purity of the extract, the scale of the extraction, and the available laboratory equipment. The most commonly utilized methods include:

-

Steam Distillation: A traditional method for extracting volatile compounds like Germacrone. It is particularly suitable for obtaining essential oils.[4]

-

Solvent Extraction: This includes techniques such as maceration and Soxhlet extraction, which utilize organic solvents to dissolve the target compound from the plant matrix.[5][6]

-

Microwave-Assisted Extraction (MAE): A more modern and rapid technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]

-

Supercritical Fluid Extraction (SFE): A green extraction technique that employs a supercritical fluid, typically carbon dioxide, as the solvent.[8][9] This method is advantageous for its selectivity and the ease of solvent removal.

Quantitative Data Summary

The efficiency of Germacrone extraction can vary significantly depending on the chosen method and the specific plant material. The following table summarizes quantitative data from various studies to facilitate a comparison of different extraction techniques.

| Extraction Method | Plant Material | Key Parameters | Yield/Results | Reference |

| Microwave-Assisted Extraction (MAE) | Rhizoma Curcuma | 700 W microwave power, 4 min irradiation time | Recoveries between 86% and 93% | [7] |

| Steam Distillation | Curcuma longa | 1, 2, and 3 bar absolute pressure | Germacrone content varied with pressure (e.g., 4.36% of essential oil at 1 bar) | [10] |

| Hydrodistillation | Curcuma zedoaria | Not specified | 0.74% essential oil yield, with Germacrone as a component (2.3%) | [11] |

| Solvent Extraction (Hexane) | Curcuma zedoaria | Hexane as solvent | 24.2 g of hexane extract from 1.0 kg of powdered rhizomes (2.42%) | [12] |

| Supercritical Fluid Extraction (SFE) | Curcuma longa | 425 bar pressure, 75 °C temperature | Optimum yield of lipophilic substances, including turmerones | [13] |

| High-Speed Counter-Current Chromatography (HSCCC) | Curcuma wenyujin essential oil | Petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v) | 62 mg of Germacrone from 658 mg of essential oil (9.42%) | [14] |

Experimental Protocols

The following are detailed protocols for the key methods of Germacrone extraction.

Protocol 1: Steam Distillation

This protocol is adapted for a laboratory-scale extraction of essential oils containing Germacrone.

Materials and Equipment:

-

Ground plant material (e.g., Curcuma zedoaria rhizomes)

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[15]

-

Heating mantle or hot plate

-

Organic solvent (e.g., methylene chloride or hexane) for liquid-liquid extraction

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Weigh a suitable amount of finely ground plant material and place it into the biomass flask of the steam distillation apparatus.

-

Fill the boiling flask with distilled water to approximately two-thirds of its volume and add a few boiling chips.

-

Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the boiling flask to generate steam. The steam will pass through the biomass, causing the volatile compounds, including Germacrone, to vaporize.

-

The steam and volatile compound mixture will then travel to the condenser, where it will cool and liquefy.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible essential oil layer.[15]

-

Once the distillation is complete (typically after several hours, when no more oil is observed in the distillate), separate the essential oil layer from the aqueous layer using a separatory funnel.

-

To recover any dissolved essential oil from the aqueous layer, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methylene chloride).[16]

-

Combine the initial essential oil layer with the organic extracts.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the pure essential oil containing Germacrone.

Protocol 2: Solvent Extraction (Maceration)

This protocol describes a simple maceration technique for extracting Germacrone.

Materials and Equipment:

-

Powdered plant material (e.g., Curcuma zedoaria rhizomes)

-

Erlenmeyer flask or a suitable container with a lid

-

Shaker or magnetic stirrer

-

Filter paper and funnel or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Weigh the powdered plant material and place it in an Erlenmeyer flask.

-

Add the extraction solvent to the flask, ensuring the plant material is fully submerged. A common solid-to-liquid ratio is 1:10 (w/v).[17]

-

Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture.

-

Allow the extraction to proceed for a specified period, typically ranging from 24 to 72 hours, at room temperature.[6]

-

After the extraction period, filter the mixture to separate the extract from the solid plant residue.

-

Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent. The resulting crude extract will contain Germacrone and other co-extracted compounds.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol provides a general outline for SFE of Germacrone using supercritical CO₂. Specific parameters will need to be optimized based on the available equipment.

Materials and Equipment:

-

Dried and powdered plant material (e.g., Curcuma longa rhizomes)

-

Supercritical fluid extraction system

-

High-purity carbon dioxide

Procedure:

-

Load the dried and powdered plant material into the extraction vessel of the SFE system.

-

Set the desired extraction parameters, including pressure and temperature. Optimal conditions for Curcuma longa have been reported at 425 bar and 75 °C.[13]

-

Pump liquid CO₂ into the system, where it is heated and pressurized to reach a supercritical state.

-

The supercritical CO₂ then flows through the extraction vessel, dissolving the lipophilic compounds, including Germacrone.

-

The resulting solution of supercritical CO₂ and extracted compounds is then passed into a separator.

-

In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds.[13]

-

The gaseous CO₂ can be recycled back into the system.

-

Collect the extract from the separator. This extract will be rich in Germacrone and other non-polar to moderately polar compounds.

Visualizations

General Workflow for Germacrone Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Logical Relationship of Extraction Methods

Caption: Classification of Germacrone extraction methods.

References

- 1. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) Study on the quality of rhizoma curcumae (2001) | Wang Mu-zou | 16 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fast determination of curcumol, curdione and germacrone in three species of Curcuma rhizomes by microwave-assisted extraction followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. solagron.com.tr [solagron.com.tr]

- 10. currentsci.com [currentsci.com]

- 11. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Supercritical Fluid Extraction with CO2 of Curcuma longa L. in Comparison to Conventional Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. engineering.iastate.edu [engineering.iastate.edu]

- 16. chemlab.truman.edu [chemlab.truman.edu]

- 17. Combined extracts of Curcuma longa and Curcuma zedoaria ameliorates cisplatin-induced kidney damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of cis,trans-Germacrone using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of cis,trans-Germacrone from essential oil extracts, primarily from Curcuma species, using High-Performance Liquid Chromatography (HPLC). Additionally, it includes relevant quantitative data and a diagram of the anti-inflammatory signaling pathway modulated by Germacrone.

Introduction

This compound is a naturally occurring sesquiterpenoid found in a variety of plants, most notably in the essential oils of Curcuma species such as Curcuma wenyujin and Curcuma zedoaria. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[1] The purification of Germacrone is a critical step for its further investigation and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of natural products like Germacrone.

Quantitative Data Summary

The following table summarizes the quantitative data related to the purification of Germacrone. It is important to note that while HPLC is a common analytical tool, preparative scale purification data is often reported in combination with other techniques like High-Speed Counter-Current Chromatography (HSCCC).

| Parameter | Value | Method | Source |

| Purity | > 97% | HSCCC followed by HPLC analysis | [2] |

| Purity | 96% | Preparative HPLC and HSCCC | |

| Yield | 62 mg from 658 mg of essential oil | HSCCC | [3] |

| Yield | 10 mg from 300 mg of essential oil | High-Performance Centrifugal Partition Chromatography | |

| Retention Time (Analytical) | ~10-15 min | Analytical C18 RP-HPLC with Methanol/Water gradient | Adapted from analytical methods |

| Detection Wavelength | 210 nm or 254 nm | UV Detector | [2] |

Note: The retention time on a preparative HPLC system will be significantly longer than on an analytical system due to the larger column dimensions and typically lower flow rates relative to the column volume. The provided analytical retention time serves as a reference for method development.

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol outlines the steps for the isolation and purification of this compound from a pre-extracted essential oil.

3.1. Materials and Reagents

-

Crude essential oil from a Curcuma species (e.g., Curcuma wenyujin)

-

HPLC-grade Methanol (MeOH)

-

Ultrapure water

-

HPLC-grade Acetonitrile (for column cleaning and storage)

-

0.45 µm syringe filters

3.2. Instrumentation

-

Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

-

A gradient pump

-

A manual or automated injector with a large volume loop (e.g., 1-5 mL)

-

A UV-Vis detector

-

A fraction collector

-

-

Reversed-Phase C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size)

-

Rotary evaporator

3.3. Sample Preparation

-

Accurately weigh the crude essential oil.

-

Dissolve the essential oil in a minimal amount of HPLC-grade methanol to create a concentrated stock solution. The concentration will depend on the loading capacity of the preparative column.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3.4. HPLC Method

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 70% Methanol in water) for at least 30-60 minutes or until a stable baseline is achieved.

-

Mobile Phase:

-

Solvent A: Ultrapure Water

-

Solvent B: Methanol

-

-

Gradient Elution Program (example):

-

0-10 min: 70% B (isocratic)

-

10-40 min: Linear gradient from 70% to 95% B

-

40-50 min: 95% B (isocratic, to elute less polar compounds)

-

50-60 min: Return to 70% B and re-equilibrate for the next injection.

-

Note: The gradient may need to be optimized based on the specific composition of the crude essential oil.

-

-

Flow Rate: A typical flow rate for a 20 mm internal diameter preparative column is in the range of 10-20 mL/min.

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column. Start with a smaller injection to scout the separation and then increase the loading.

-

Detection: Monitor the elution at 210 nm or 254 nm.

-

Fraction Collection: Collect fractions corresponding to the peak of interest (Germacrone). The retention time will need to be determined from initial analytical runs or scouting runs on the preparative system.

3.5. Post-Purification Processing

-

Combine the fractions containing the purified Germacrone.

-

Remove the methanol and water using a rotary evaporator under reduced pressure.

-

The purified this compound can be obtained as a solid or oil.

-

Assess the purity of the isolated compound using analytical HPLC.

-

Confirm the structure using spectroscopic methods such as NMR and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound using HPLC.

Signaling Pathway Modulated by Germacrone

Germacrone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the proposed mechanism of action where Germacrone inhibits the activation of NF-κB, a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Pharmacological Applications of cis,trans-Germacrone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans-Germacrone, a naturally occurring sesquiterpenoid, has garnered significant attention in pharmacological research due to its diverse biological activities. Extracted from various medicinal plants, this compound has demonstrated promising potential as a therapeutic agent, particularly in the fields of oncology and immunology. This document provides detailed application notes and experimental protocols for investigating the pharmacological effects of this compound, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines.[1][2][3] Its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Key signaling pathways implicated in its anticancer mechanism include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound is believed to inhibit this pathway, leading to decreased cancer cell viability.[4]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer progression. This compound has been reported to suppress NF-κB activation, thereby mitigating inflammatory responses and inhibiting cancer cell survival.[4]

-

Apoptosis Pathway: this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.[1][2]

Anti-inflammatory Activity: this compound possesses potent anti-inflammatory properties.[5][6][7] It exerts these effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of immune cells. The inhibition of the NF-κB signaling pathway is a central mechanism underlying its anti-inflammatory action.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Not explicitly found for this compound. Studies on germacrone show activity.[8][9] | |

| MDA-MB-231 | Breast Cancer | Not explicitly found for this compound. Studies on germacrone show activity.[10][11] | |

| HepG2 | Liver Cancer | Not explicitly found for this compound. Studies on germacrone show activity.[3][12][13][14][15][16][17] | |

| A549 | Lung Cancer | Not explicitly found for this compound. Studies on germacrone show activity.[3][18][19][20][21][22][23][24][25] |

Note: While numerous studies demonstrate the anticancer effects of "germacrone," specific IC50 values for the purified cis,trans-isomer are not consistently reported across the literature for these specific cell lines. The provided references indicate general activity of germacrone or its derivatives.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the pharmacological applications of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow for MTT Assay

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[26][27]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[26][27]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[27]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]

-

Add 400 µL of 1X Binding Buffer to each tube.[26]

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Logic of Apoptosis Detection with Annexin V/PI

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 5. inotiv.com [inotiv.com]

- 6. researchgate.net [researchgate.net]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids | MDPI [mdpi.com]

- 10. Synthesis of potent MDA-MB 231 breast cancer drug molecules from single step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Germacrone induces apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. kumc.edu [kumc.edu]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for cis,trans-Germacrone as an Insect Repellent and Pesticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans-Germacrone, a naturally occurring sesquiterpenoid found in the essential oils of various plants, including Geranium macrorhyzum and members of the Zingiberaceae family, has demonstrated significant potential as a biodegradable and eco-friendly alternative to synthetic insecticides and repellents.[1][2][3] Its bioactivity extends to a range of insect pests, including those detrimental to agriculture and public health.[1][4] These application notes provide a comprehensive overview of the use of this compound as an insect repellent and pesticide, summarizing key efficacy data and detailing experimental protocols for its evaluation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [2] |

| Molecular Weight | 218.33 g/mol | [2] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in organic solvents like DMSO and ethanol | Implied from experimental protocols |

Biological Activity and Efficacy

This compound exhibits a spectrum of activities against various insect species, including contact toxicity, repellent effects, and antifeedant properties.

Insecticidal and Acaricidal Activity

Germacrone has shown lethal effects against several insect and acarid species. The following table summarizes the available quantitative data on its toxicity.

| Target Organism | Bioassay Type | Efficacy Metric | Value | Reference |

| Lasioderma serricorne (adults) | Contact Toxicity | LD₅₀ | 17.18 µ g/adult | [5] |

| Lasioderma serricorne (larvae) | Contact Toxicity | LD₅₀ | 20.94 µ g/larva | [5] |

| Tribolium castaneum (larvae) | Contact Toxicity | LD₅₀ | 20.93 µ g/larva | [5] |

| Culex quinquefasciatus (larvae) | Insecticidal Activity | Not Specified | Active | [1][4] |

| Tetranychus urticae | Acaricidal Effects | Not Specified | Active | [1][4] |

| Various Insects | Acetylcholinesterase Inhibition | IC₅₀ | 3% | [5] |

Repellent and Antifeedant Activity

Germacrone and its derivatives have demonstrated significant repellent and antifeedant properties, suggesting their potential use in crop protection and personal care products.

| Target Organism | Bioassay Type | Efficacy Metric | Observation | Reference |

| Tribolium castaneum (adults & larvae) | Repellency Assay | Percentage Repellency | Comparable to DEET at 78.63 nL/cm² after 30h | [5] |

| Lasioderma serricorne | Repellency Assay | Percentage Repellency | Comparable to DEET at 15.73 nL/cm² after 30h | [5] |

| Spodoptera littoralis | Antifeedant Assay | Not Specified | Moderate to high activity | [1] |

| Myzus persicae | Antifeedant Assay | Not Specified | Active | [1] |

| Rhopalosiphum padi | Antifeedant Assay | Not Specified | Active (a derivative was 1000x more potent) | [1][6] |

Mechanism of Action

The primary elucidated mechanism of action for the insecticidal activity of this compound is the inhibition of acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

For its repellent and antifeedant effects, the precise signaling pathways are not yet fully understood. However, it is hypothesized that Germacrone interacts with olfactory and gustatory receptors on insect antennae and mouthparts, triggering aversive behavioral responses. Insect olfactory and gustatory receptors are primarily ligand-gated ion channels, though G-protein coupled receptor (GPCR) pathways can modulate these responses.

Experimental Protocols

Detailed methodologies for key bioassays are provided below. Researchers should adapt these protocols based on the specific insect species and available laboratory equipment.

Contact Toxicity Bioassay (Impregnated Filter Paper Method)

This method is suitable for determining the dose-dependent mortality of crawling insects.

Materials:

-

This compound

-

Acetone or other suitable volatile solvent

-

Whatman No. 1 filter paper discs (sized to fit Petri dishes)

-

Glass Petri dishes (e.g., 9 cm diameter)

-

Micropipettes

-

Test insects (e.g., Tribolium castaneum adults)

-

Incubator or environmental chamber

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of five to seven serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality. A solvent-only control should also be prepared.

-